N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide
Description
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine-imidazole core linked to a substituted phenyl group. The compound’s design integrates a 2,4,5-trimethylbenzenesulfonamide moiety, which may enhance lipophilicity and influence target binding compared to other substituents like trifluoromethoxy or carboxamide groups .
Properties
IUPAC Name |
N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-15-10-17(3)20(11-16(15)2)31(29,30)27-19-6-4-18(5-7-19)26-21-12-22(25-13-24-21)28-9-8-23-14-28/h4-14,27H,1-3H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTYSECCBBILJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring, a pyrimidine moiety, and a sulfonamide group. Its molecular formula is , and it exhibits properties that make it suitable for various biological applications.
| Property | Value |
|---|---|
| Molecular Weight | 448.53 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| LogP | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Evaluation
In a study evaluating various imidazole derivatives, compounds similar to this compound exhibited significant antibacterial activity with minimal cytotoxicity against human cells. The minimum inhibitory concentrations (MICs) ranged from 1 to 4 µg/mL against resistant strains .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways.
Research Findings
In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines while sparing normal cells from toxicity. This selectivity is critical for developing effective cancer therapies.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | MICs = 1-4 µg/mL | |
| Anticancer | Induces apoptosis | |
| Enzyme inhibition | Specific target modulation |
Comparative Studies
Comparative studies with other sulfonamide derivatives reveal that this compound often exhibits enhanced selectivity and potency against bacterial strains compared to traditional antibiotics.
Table 3: Comparison with Other Compounds
| Compound Name | Antimicrobial Activity | Cytotoxicity |
|---|---|---|
| Traditional Antibiotic | Moderate | High |
| N-(4-Amino Phenyl) | High | Low |
| N-(4-((6-Imidazol)... | Very High | Very Low |
Comparison with Similar Compounds
Structural Modifications and Functional Groups
Table 1: Structural and Functional Comparison
Pharmacokinetic and Physicochemical Properties
- The carboxamide derivative () has a lower molecular weight (416.4 vs. 490.5 in ), which may improve bioavailability .
Metabolic Stability :
- Trifluoromethoxy and tetrazole groups () are metabolically resistant, whereas methyl groups (target compound) may undergo oxidation, affecting half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
